BChE-IN-15

Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease

BChE-IN-15 (also referred to as Compound is a synthetic small-molecule inhibitor characterized as a pseudo-irreversible, covalent inhibitor of butyrylcholinesterase (BChE). It demonstrates potent inhibitory activity against human BChE (hBChE) with a reported IC50 of 1.76 nM.

Molecular Formula C22H33N3O2
Molecular Weight 371.5 g/mol
Cat. No. B12390398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-15
Molecular FormulaC22H33N3O2
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC2=C1NC=C2CN(C)CCC3CCCCCC3
InChIInChI=1S/C22H33N3O2/c1-24(2)22(26)27-20-12-8-11-19-18(15-23-21(19)20)16-25(3)14-13-17-9-6-4-5-7-10-17/h8,11-12,15,17,23H,4-7,9-10,13-14,16H2,1-3H3
InChIKeyPUQVZTVXJSQDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE-IN-15: A Pseudo-Irreversible Covalent Butyrylcholinesterase Inhibitor for Alzheimer's Disease Research


BChE-IN-15 (also referred to as Compound 6) is a synthetic small-molecule inhibitor characterized as a pseudo-irreversible, covalent inhibitor of butyrylcholinesterase (BChE) . It demonstrates potent inhibitory activity against human BChE (hBChE) with a reported IC50 of 1.76 nM . The compound functions by forming a covalent bond with the active site serine residue (Ser198) of BChE, leading to sustained enzyme inhibition [1]. BChE-IN-15 is structurally distinct from reversible BChE inhibitors and belongs to the carbamate class of pseudo-irreversible cholinesterase inhibitors [1].

Why BChE-IN-15 Cannot Be Substituted by Generic or In-Class BChE Inhibitors


Generic substitution among BChE inhibitors is not scientifically valid due to significant differences in binding kinetics, selectivity profiles, and cytotoxicity thresholds. While many compounds exhibit BChE inhibition in nanomolar ranges, their mechanisms of action—reversible versus pseudo-irreversible covalent binding—dictate vastly different durations of target engagement and pharmacodynamic effects [1]. For instance, reversible inhibitors like galantamine (IC50 = 40.83 μM for BChE) [2] are rapidly displaced, whereas BChE-IN-15's covalent carbamoylation of Ser198 results in prolonged inhibition that persists until new enzyme is synthesized [1]. Furthermore, selectivity for BChE over acetylcholinesterase (AChE) varies by orders of magnitude across in-class compounds; indiscriminate substitution can introduce unwanted AChE-related peripheral cholinergic side effects [3]. The quantitative evidence below demonstrates why BChE-IN-15 offers distinct, measurable advantages that preclude simple interchange with analogs like BChE-IN-17 or BChE-IN-28.

BChE-IN-15 Quantitative Differentiation Evidence Versus Comparator Compounds


BChE-IN-15 Exhibits Superior Potency for Human BChE Compared to BChE-IN-17 and BChE-IN-28

BChE-IN-15 demonstrates an IC50 of 1.76 nM against human BChE (hBChE) , which is approximately 18.5-fold more potent than BChE-IN-17 (hBChE IC50 = 32.5 nM) and 4.5-fold more potent than BChE-IN-28 (hBChE IC50 = 8 nM) .

Butyrylcholinesterase Enzyme Inhibition Alzheimer's Disease

BChE-IN-15 Provides a Measurable Selectivity Window Over AChE, Avoiding the Broad Inhibition of AChE/BChE-IN-15

BChE-IN-15 exhibits an IC50 of 558.6 nM against human AChE (hAChE) [1], yielding a BChE/AChE selectivity ratio of approximately 317-fold [1]. In contrast, the analog AChE/BChE-IN-15 (Compound 6d) is a dual inhibitor with IC50 values of 20 nM for AChE and 220 nM for BChE, representing only an 11-fold selectivity in the opposite direction .

Selectivity Acetylcholinesterase Off-Target Effects

BChE-IN-15 Demonstrates Measurable Cytotoxicity Thresholds in Human Cell Lines

In vitro cytotoxicity assays reveal that BChE-IN-15 has IC50 values of 5.8 μM in SH-SY5Y neuroblastoma cells and 7.1 μM in HepG2 hepatoma cells after 48-hour exposure [1]. This provides a quantifiable safety margin of approximately 3,300-fold (hBChE IC50 = 1.76 nM versus SH-SY5Y cytotoxicity IC50 = 5.8 μM).

Cytotoxicity SH-SY5Y HepG2

Pseudo-Irreversible Covalent Binding Confers Sustained Target Engagement Versus Reversible Inhibitors

BChE-IN-15 acts via a pseudo-irreversible covalent mechanism, carbamoylating the catalytic Ser198 residue of BChE [1]. This contrasts with reversible BChE inhibitors like galantamine (IC50 = 40.83 μM, reversible binding) [2] and compounds like BChE-IN-10 (mixed-type reversible inhibitor, IC50 = 6.4 μM) . Pseudo-irreversible inhibition persists until de novo enzyme synthesis occurs, typically hours to days, whereas reversible inhibitors dissociate rapidly upon washout [1].

Covalent Inhibitor Carbamoylation Duration of Action

BChE-IN-15: Optimal Research Application Scenarios Based on Quantitative Evidence


High-Throughput Screening and SAR Studies Requiring Maximal hBChE Potency

Given its sub-nanomolar potency (IC50 = 1.76 nM) against human BChE [1], BChE-IN-15 is optimally suited as a reference standard for high-throughput screening campaigns aimed at identifying novel BChE inhibitors. Its potency surpasses that of common comparators like BChE-IN-17 (IC50 = 32.5 nM) and BChE-IN-28 (IC50 = 8 nM) , providing a stringent benchmark for new chemical entities. The well-defined cytotoxicity thresholds (SH-SY5Y IC50 = 5.8 μM; HepG2 IC50 = 7.1 μM) [1] enable researchers to design counter-screens that discriminate between enzyme inhibition and non-specific cytotoxicity.

Chronic Neurodegenerative Disease Models Where Sustained BChE Inhibition is Required

The pseudo-irreversible covalent binding mechanism of BChE-IN-15 [2] makes it particularly suitable for chronic Alzheimer's disease models in vitro and ex vivo where sustained suppression of BChE activity is required over extended time courses. Unlike reversible inhibitors that rapidly dissociate, BChE-IN-15's carbamoylation of Ser198 ensures persistent target engagement that outlasts compound washout [2]. This property reduces experimental variability and enables studies of long-term BChE inhibition on Aβ aggregation and cholinergic signaling.

Selective BChE Pharmacological Studies Requiring Minimal AChE Interference

With a BChE/AChE selectivity ratio of 317-fold [1], BChE-IN-15 is ideal for dissecting the specific role of BChE in cholinergic neurotransmission without confounding AChE-mediated effects. This selectivity window is critical for experiments designed to attribute neuroprotective or cognitive outcomes specifically to BChE inhibition, as opposed to dual BChE/AChE inhibitors like AChE/BChE-IN-15 (which preferentially inhibits AChE) that cannot resolve enzyme-specific contributions.

Chemical Probe Development and Target Engagement Studies Utilizing Covalent Labeling

The carbamate warhead structure of BChE-IN-15 [2] makes it amenable to derivatization with clickable handles (e.g., terminal alkynes) for fluorescent labeling of BChE in live cells and tissues [2]. This enables researchers to develop BChE-targeted chemical probes for imaging enzyme localization, quantifying target engagement in situ, and validating BChE as a biomarker in disease models. The defined potency and selectivity of the parent scaffold provide a validated starting point for probe optimization.

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